molecular formula C20H24N2O B1223855 2,6-Diphenyl-3-propyl-4-piperidinone oxime

2,6-Diphenyl-3-propyl-4-piperidinone oxime

Cat. No. B1223855
M. Wt: 308.4 g/mol
InChI Key: UWBQKEUMMHOFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diphenyl-3-propyl-4-piperidinone oxime is a member of piperidines and a ketoxime.

Scientific Research Applications

Corrosion Inhibitory Effect of Piperidin-4-one Oximes

The derivatives of 2,6-Diphenyl-3-propyl-4-piperidinone oxime have been studied for their corrosion inhibitory effects on mild steel in a hydrochloric acid medium. These studies have shown that these compounds can be effective corrosion inhibitors. The inhibition mechanism is attributed to the formation of a protective inhibitor film on the mild steel surface, as confirmed by various techniques including X-ray diffraction (XRD) and scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) analyses. This protective film results from the adsorption of the oxime compounds on the steel surface, enhancing the material's resistance to corrosion in acidic environments (Senthilkumar et al., 2009).

Antioxidant and Anti-Inflammatory Properties

Antioxidant and Anti-Inflammatory Activity of Piperidin-4-one Oximes

Certain derivatives of 2,6-Diphenyl-3-propyl-4-piperidinone oxime have been investigated for their antioxidant and anti-inflammatory activities. These compounds have shown potential as potent anti-inflammatory agents, with activities comparable to standard drugs. They also possess significant antioxidant properties, making them candidates for further research in pharmacological applications (Tharini & Sangeetha, 2015).

Structural Studies

Different Hydrogen-bonding Modes in Oximes

Structural studies of closely related oximes, including those similar to 2,6-Diphenyl-3-propyl-4-piperidinone oxime, have revealed diverse hydrogen-bonding patterns in their crystal structures. These studies provide insights into the molecular arrangements and interactions within these compounds, contributing to our understanding of their properties and potential applications (Dutkiewicz et al., 2010).

properties

Product Name

2,6-Diphenyl-3-propyl-4-piperidinone oxime

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2,6-diphenyl-3-propylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C20H24N2O/c1-2-9-17-19(22-23)14-18(15-10-5-3-6-11-15)21-20(17)16-12-7-4-8-13-16/h3-8,10-13,17-18,20-21,23H,2,9,14H2,1H3

InChI Key

UWBQKEUMMHOFLM-UHFFFAOYSA-N

SMILES

CCCC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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